3-Iodobenzohydrazide
Overview
Description
3-Iodobenzohydrazide is an organic compound with the molecular formula C7H7IN2O. It is a derivative of benzoic acid, where the carboxylic acid group is replaced by a hydrazide group, and an iodine atom is attached to the benzene ring at the third position.
Scientific Research Applications
3-Iodobenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of hydrazones, which have shown potential as antimicrobial and anticancer agents.
Materials Science:
Biological Studies: The compound and its derivatives are studied for their biological activities, including antibacterial and antifungal properties.
Safety and Hazards
The safety information for 3-Iodobenzohydrazide indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 . More detailed safety and hazard information can be found in the compound’s Material Safety Data Sheet (MSDS) .
Mechanism of Action
Target of Action
It has been found to have inhibitory activity against coxsackievirus b3
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes that inhibit the activity of Coxsackievirus B3 . The specifics of these interactions and the resulting changes are areas of ongoing research.
Biochemical Pathways
It is suggested that the compound may interfere with the life cycle of coxsackievirus b3, potentially affecting viral replication or assembly
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . . These properties could impact the bioavailability of 3-Iodobenzohydrazide, but more research is needed to fully understand its pharmacokinetic profile.
Result of Action
It has been found to have potent inhibitory activity against coxsackievirus b3 and low in vitro cytotoxic activity against hep-2 cell lines . This suggests that the compound may interfere with viral activity without causing significant harm to host cells.
Biochemical Analysis
Biochemical Properties
It is known that the compound has a high GI absorption and is BBB permeant . This suggests that 3-Iodobenzohydrazide can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, indicating potential interactions with enzymes, proteins, and other biomolecules in these areas .
Cellular Effects
Research has shown that similar compounds have demonstrated potent inhibitory activity against coxsackievirus B3 and low in vitro cytotoxic activity against Hep-2 cell lines . This suggests that this compound may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the covalent linkage between the iodobenzoyldiazenido components and polyoxometalates (POMs) can enhance the molecular inhibitory efficiency of iodobenzohydrazides . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a high stability and a long half-life . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that similar compounds have demonstrated potent inhibitory activity against coxsackievirus B3 and low in vitro cytotoxic activity against Hep-2 cell lines at certain dosages . This suggests that this compound may have similar dosage-dependent effects in animal models .
Metabolic Pathways
It is known that the compound has a high GI absorption and is BBB permeant . This suggests that this compound may be involved in metabolic pathways in the gastrointestinal tract and the brain .
Transport and Distribution
It is known that the compound has a high GI absorption and is BBB permeant . This suggests that this compound may be transported and distributed within cells and tissues in the gastrointestinal tract and the brain .
Subcellular Localization
Given its high GI absorption and BBB permeability , it is plausible that this compound could localize in various subcellular compartments depending on its interactions with specific targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodobenzohydrazide can be synthesized through the reaction of methyl 3-iodobenzoate with hydrazine hydrate. The reaction typically involves heating the methyl ester in ethanol with 100% hydrazine hydrate . The reaction proceeds as follows:
C7H5IO2+N2H4⋅H2O→C7H7IN2O+CH3OH
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the same synthetic route as described above, scaled up for industrial applications. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Iodobenzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation Reactions: It can react with aldehydes and ketones to form hydrazones, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Condensation: Aldehydes or ketones in the presence of an acid catalyst, such as acetic acid, are commonly used.
Major Products Formed:
Hydrazones: Formed from the reaction with aldehydes or ketones.
Substituted Derivatives: Various substituted derivatives can be synthesized depending on the nucleophile used.
Comparison with Similar Compounds
- 2-Iodobenzohydrazide
- 4-Iodobenzohydrazide
- 3,4-Diiodobenzohydrazide
- 2,3,5-Triiodobenzohydrazide
Comparison: 3-Iodobenzohydrazide is unique due to the position of the iodine atom on the benzene ring, which influences its reactivity and the types of derivatives that can be synthesized. Compared to its isomers (2-iodobenzohydrazide and 4-iodobenzohydrazide), this compound often exhibits different biological activities and chemical properties .
Properties
IUPAC Name |
3-iodobenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWUMULSRFHKKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346854 | |
Record name | 3-Iodobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39115-94-1 | |
Record name | 3-Iodobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 39115-94-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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